

FWM-4 dosage and administration in research

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Compound of Interest

Compound Name: FWM-4

Cat. No.: B15073553

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Application Notes and Protocols: FWM-4

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Introduction

FWM-4 is a novel, potent, and selective small molecule inhibitor of the Forkhead Box M1 (FOXM1) signaling pathway. FOXM1 is a transcription factor that plays a crucial role in cell cycle progression, proliferation, and apoptosis. Its overexpression is implicated in the pathogenesis and progression of various human cancers. **FWM-4** exerts its anti-tumor activity by directly binding to the FOXM1 protein, preventing its nuclear translocation and subsequent transcriptional activity. These application notes provide detailed protocols for the use of **FWM-4** in both in vitro and in vivo research settings.

Data Presentation: FWM-4 Dosage and Administration

The following tables summarize recommended dosage and administration for **FWM-4** in different research models. These are starting points and may require optimization for specific experimental conditions.

Table 1: In Vitro Studies

Cell Line	Assay Type	Recommended Concentration Range	Vehicle	Incubation Time
A549 (Lung Carcinoma)	Cell Viability (MTT)	1 μ M - 100 μ M	DMSO	24 - 72 hours
MCF-7 (Breast Cancer)	Western Blot	10 μ M - 50 μ M	DMSO	24 hours
U-87 MG (Glioblastoma)	Apoptosis Assay	5 μ M - 25 μ M	DMSO	48 hours

Table 2: In Vivo Studies

Animal Model	Tumor Type	Route of Administration	Dosage	Dosing Frequency	Vehicle
Nude Mice (Xenograft)	Lung Carcinoma	Intraperitoneal (i.p.)	25 mg/kg	Daily	5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline
C57BL/6 (Syngeneic)	Melanoma	Oral Gavage (p.o.)	50 mg/kg	Daily	0.5% Methylcellulose in water

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT)

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of **FWM-4** in a cancer cell line using a colorimetric MTT assay.

Materials:

- **FWM-4**

- Cancer cell line of interest (e.g., A549)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **FWM-4** in complete growth medium. The final concentrations should range from 1 μ M to 100 μ M. Include a vehicle control (DMSO).
- After 24 hours, remove the medium and add 100 μ L of the **FWM-4** dilutions or vehicle control to the respective wells.
- Incubate the plate for 48 hours at 37°C and 5% CO₂.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of **FWM-4** in a nude mouse xenograft model.

Materials:

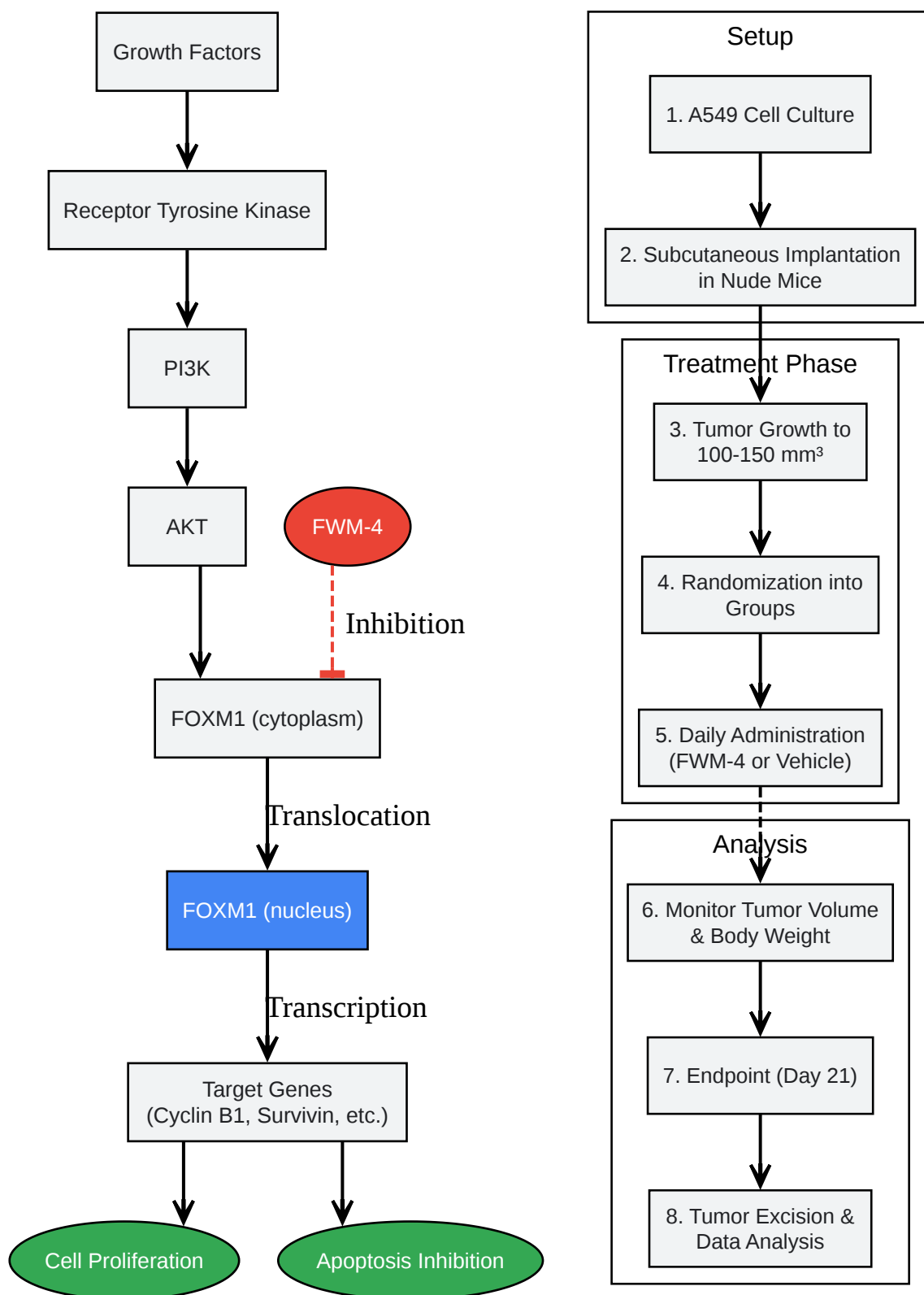
- **FWM-4**
- Athymic nude mice (4-6 weeks old)
- Cancer cell line of interest (e.g., A549)
- Matrigel
- Sterile PBS
- Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
- Calipers
- Animal balance

Procedure:

- Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2×10^7 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension into the right flank of each mouse.
- Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach an average volume of 100-150 mm^3 , randomize the mice into treatment and control groups (n=8-10 mice per group).

- Administer **FWM-4** (e.g., 25 mg/kg) or vehicle via intraperitoneal injection daily.
- Record tumor volume and body weight every 2-3 days.
- After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Signaling Pathway and Workflow Diagrams



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